2,2'-Oxybis(toluene-5-sulphonohydrazide)
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Overview
Description
2,2’-Oxybis(toluene-5-sulphonohydrazide) is a chemical compound with the molecular formula C14H18N4O5S2 and a molecular weight of 386.44652 g/mol . It is also known by other names such as 4,4’-Oxybis(3-methylbenzenesulfonic acid hydrazide) and Benzenesulfonic acid, 4,4’-oxybis[3-methyl-, dihydrazide (9CI) . This compound is characterized by its unique structure, which includes two toluene-5-sulphonohydrazide groups connected by an oxygen atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-Oxybis(toluene-5-sulphonohydrazide) typically involves the reaction of 4-methylbenzenesulfonyl chloride with hydrazine hydrate in the presence of a base such as sodium hydroxide. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of 2,2’-Oxybis(toluene-5-sulphonohydrazide) follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2,2’-Oxybis(toluene-5-sulphonohydrazide) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfonic acid derivatives.
Reduction: It can be reduced to form hydrazine derivatives.
Substitution: The sulphonohydrazide groups can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfonic acid derivatives, hydrazine derivatives, and substituted sulphonohydrazides .
Scientific Research Applications
2,2’-Oxybis(toluene-5-sulphonohydrazide) has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Mechanism of Action
The mechanism of action of 2,2’-Oxybis(toluene-5-sulphonohydrazide) involves its interaction with specific molecular targets. The sulphonohydrazide groups can form hydrogen bonds and other interactions with biomolecules, influencing various biochemical pathways. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
Similar Compounds
- 4,4’-Oxybis(benzenesulfonic acid hydrazide)
- 4,4’-Oxybis(2-methylbenzenesulfonic acid hydrazide)
- 4,4’-Oxybis(4-methylbenzenesulfonic acid hydrazide)
Uniqueness
2,2’-Oxybis(toluene-5-sulphonohydrazide) is unique due to its specific structure, which includes two toluene-5-sulphonohydrazide groups connected by an oxygen atom. This structure imparts distinct chemical and physical properties, making it valuable for various applications .
Properties
CAS No. |
78844-79-8 |
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Molecular Formula |
C14H18N4O5S2 |
Molecular Weight |
386.5 g/mol |
IUPAC Name |
4-[4-(hydrazinesulfonyl)-2-methylphenoxy]-3-methylbenzenesulfonohydrazide |
InChI |
InChI=1S/C14H18N4O5S2/c1-9-7-11(24(19,20)17-15)3-5-13(9)23-14-6-4-12(8-10(14)2)25(21,22)18-16/h3-8,17-18H,15-16H2,1-2H3 |
InChI Key |
ATVQEZWXVATLEP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)NN)OC2=C(C=C(C=C2)S(=O)(=O)NN)C |
Origin of Product |
United States |
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